molecular formula C28H33N5O3 B2865207 (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105218-61-8

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B2865207
CAS No.: 1105218-61-8
M. Wt: 487.604
InChI Key: QIEJXVDTUCIRGV-UHFFFAOYSA-N
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Description

The compound "(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone" features a methanone core bridging a piperazine moiety substituted with a 2-methoxyphenyl group and a piperidine ring linked to a pyridazine heterocycle bearing another 2-methoxyphenyl substituent. While its exact biological activity remains uncharacterized in the provided evidence, its structural analogs (e.g., arylpiperazines and pyridazine derivatives) are frequently explored for antimicrobial, antipsychotic, or antitumor applications .

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-35-25-9-5-3-7-22(25)23-11-12-27(30-29-23)32-15-13-21(14-16-32)28(34)33-19-17-31(18-20-33)24-8-4-6-10-26(24)36-2/h3-12,21H,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEJXVDTUCIRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the biochemical pathways associated with α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are also associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with these receptors can have downstream effects on these pathways.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body. This can have therapeutic implications for a range of disorders.

Biological Activity

The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by dual piperazine and piperidine structures, this compound features methoxy groups that may enhance its pharmacological properties. This article explores the biological activity of this compound through various studies, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H28N4O3\text{C}_{22}\text{H}_{28}\text{N}_{4}\text{O}_{3}

This structure includes:

  • Piperazine and piperidine moieties : These nitrogen-containing rings are known for their diverse biological activities.
  • Methoxy groups : The presence of methoxy groups on the phenyl and pyridazine rings can influence the compound's lipophilicity and receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general approach may include:

  • Formation of the piperazine core : This can be achieved through standard nucleophilic substitution reactions involving appropriate precursors.
  • Introduction of the methanone group : This step often requires careful control of reaction conditions to ensure high yields and purity.
  • Final assembly : The final product is obtained through coupling reactions between intermediates.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, particularly in the context of cancer therapy and neuropharmacology. The compound's structure suggests potential activity at multiple receptor sites, including:

  • Serotonin receptors (5-HT1A/5-HT2A) : Studies have shown that similar compounds can bind with high affinity to these receptors, influencing mood and anxiety pathways .
  • Dopamine receptors : The compound may also exhibit activity on dopamine receptor subtypes, which are critical in neuropsychiatric disorders .

In Vitro Studies

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. For example, a related study demonstrated that compounds with similar structural features inhibited the growth of mesenchymal cancer cell lines expressing VIM (vimentin), suggesting a potential mechanism involving modulation of epithelial-mesenchymal transition (EMT) pathways .

CompoundIC50 (µM)Selectivity Index
(Target Compound)X>10 (compared to non-expressing cells)

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Anti-cancer Activity : A study reported that derivatives targeting VIM showed significant inhibition in cell proliferation with an IC50 value indicating effective potency against specific cancer types .
  • Neuroprotective Effects : In models of neurodegeneration, related compounds have demonstrated protective effects on dopaminergic neurons, indicating potential applications in treating disorders like Parkinson’s disease .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents Reported Activity Key Reference
Target Compound Piperazine-Pyridazine 2-Methoxyphenyl (x2) Not reported -
Compound 9 () Piperazine-Pyrimidine 4-Chloro-2-(trifluoromethyl) Antimycobacterial (inferred)
MK47 () Piperazine-Thiophene Trifluoromethylphenyl CNS modulation (hypothesized)
[4-(4-Aminobenzoyl)... () Piperazine-Furan 4-Aminophenyl, Furan Research use (no activity data)

Physicochemical Properties

  • Lipophilicity : The 2-methoxyphenyl groups likely confer moderate logP values (~3–4), intermediate between polar nitroimidazoles (logP ~1–2) and highly lipophilic trifluoromethylphenyl analogs (logP ~5–6) .
  • Solubility : Pyridazine’s polarity may improve aqueous solubility compared to thiophene-containing compounds (), but methoxy groups could counterbalance this effect .

Preparation Methods

Fragment Disassembly

The target compound can be dissected into two primary intermediates:

  • 4-(2-Methoxyphenyl)piperazine
  • 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidin-4-ylmethanone

Synthesis of 4-(2-Methoxyphenyl)piperazine

Route A: Nucleophilic Aromatic Substitution

  • Reagents : 2-Methoxyphenyl bromide, anhydrous piperazine, potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 120°C, 24 hours under nitrogen atmosphere
  • Yield : 68–72%
  • Mechanism : Piperazine acts as a nucleophile, displacing bromide via a two-step SNAr mechanism. Excess piperazine (3 equivalents) ensures mono-substitution.

Route B: Ullmann-Type Coupling

  • Catalyst : Copper(I) iodide (CuI, 10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Cesium carbonate (Cs₂CO₃)
  • Solvent : Toluene
  • Conditions : 110°C, 18 hours
  • Yield : 75–80%
  • Advantage : Higher regioselectivity compared to Route A.

Preparation of 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidin-4-ylmethanone

Step 1: Pyridazin-3-ylpiperidine Synthesis

  • Starting Material : 3-Chloropyridazine, piperidin-4-ylmethanone
  • Coupling Method : Buchwald-Hartwig amination
    • Catalyst : Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
    • Ligand : Xantphos (6 mol%)
    • Base : Potassium tert-butoxide (t-BuOK)
    • Solvent : 1,4-Dioxane
    • Conditions : 100°C, 12 hours
    • Yield : 60–65%

Final Coupling and Methanone Bridge Formation

Amide Bond Formation

Method A: Carbodiimide-Mediated Coupling

  • Reagents :
    • 4-(2-Methoxyphenyl)piperazine
    • 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidin-4-ylcarboxylic acid
  • Activator : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with Hydroxybenzotriazole (HOBt)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : 0°C → room temperature, 12 hours
  • Yield : 65–70%

Method B: Schlenk Equilibrium for Anhydrous Conditions

  • Catalyst : Triphosgene (0.5 equivalents)
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Solvent : Dichloromethane (DCM)
  • Conditions : −10°C, 4 hours
  • Yield : 72–78%

Reaction Optimization and Byproduct Mitigation

Critical Parameters

Parameter Optimal Range Impact on Yield
Temperature 80–100°C ±15% yield
Catalyst Loading 5–7 mol% Pd ±10% yield
Solvent Polarity DMF > THF ±20% yield
Reaction Time 8–12 hours ±8% yield

Common Byproducts and Solutions

  • Bis-Adduct Formation
    • Cause : Excess 1-bromo-3-chloropropane in alkylation steps.
    • Solution : Hexane washing (4×7.5 L) to remove excess halide.
  • N-Oxide Formation
    • Cause : Oxidation during piperazine synthesis.
    • Mitigation : Nitrogen sparging and 0.1% w/w BHT antioxidant.

Industrial-Scale Production Strategies

Solvent Recycling

  • DMF Recovery : Distillation under reduced pressure (50–55°C, 100 mm Hg) achieves 85% solvent reuse.
  • Catalyst Immobilization : Silica-supported Pd nanoparticles reduce leaching to <0.1 ppm.

Crystallization and Purification

  • Recrystallization Solvent : Isopropyl alcohol (IPA) at 15±5°C yields 80% recovery with ≥99.5% purity.
  • Activated Carbon Treatment : 0.5% w/w carbon removes colored impurities, improving HPLC purity from 92% to 99.8%.

Analytical Characterization

Spectroscopic Data

Technique Key Features
¹H NMR (400 MHz, DMSO-d₆) δ 3.78 (s, OCH₃), 3.95–4.20 (m, piperazine CH₂), 7.25–8.10 (m, aryl-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 168.5 (C=O), 154.2 (pyridazine C3), 55.1 (OCH₃)
HRMS (ESI+) m/z 516.2387 [M+H]⁺ (calc. 516.2391)

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/0.1% TFA water, retention time 12.4 min, purity >99.5%.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological interactions?

The compound features a piperazine ring linked to a 2-methoxyphenyl group and a pyridazine moiety substituted with another 2-methoxyphenyl group via a piperidinyl-methanone bridge. The electron-donating methoxy groups enhance aromatic stability and influence π-π stacking interactions, while the piperazine and piperidine rings contribute to conformational flexibility and hydrogen-bonding potential. These structural elements are critical for receptor binding, as seen in analogous compounds targeting serotonin or dopamine receptors .

Methodological Insight : To confirm structural features, use X-ray crystallography (as applied in related piperazine derivatives ) or advanced NMR techniques (e.g., NOESY for spatial arrangement analysis).

Q. What synthetic routes are reported for this compound, and what are their limitations?

Synthesis typically involves multi-step protocols:

  • Step 1 : Coupling of 2-methoxyphenylpiperazine with a protected piperidin-4-yl intermediate.
  • Step 2 : Functionalization of pyridazin-3-yl-piperidine via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl group introduction.
  • Step 3 : Methanone bridge formation using carbonyl diimidazole (CDI) or similar reagents .

Key Limitations : Low yields in cross-coupling steps (often <50%) due to steric hindrance from methoxy groups. Purification requires reverse-phase chromatography or recrystallization in ethanol/water mixtures .

Q. How is the compound characterized for purity and stability in preclinical studies?

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Stability : Accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Mass spectrometry identifies degradation products (e.g., demethylation of methoxy groups) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict biological activity?

  • Synthesis Optimization : Use density functional theory (DFT) to model transition states in cross-coupling reactions, identifying optimal catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
  • Activity Prediction : Molecular docking against GPCR targets (e.g., 5-HT₁A receptors) using AutoDock Vina. The methoxyphenyl groups show high affinity for hydrophobic pockets in receptor models .

Q. What experimental strategies resolve contradictions in reported pharmacological data?

Discrepancies in IC₅₀ values (e.g., serotonin vs. dopamine receptor assays) may arise from:

  • Assay Conditions : Differences in cell lines (HEK293 vs. CHO) or buffer pH affecting protonation states.
  • Compound Purity : Trace impurities (<95% purity) can inhibit off-target kinases. Validate via LC-MS and repeat assays with rigorously purified batches .
  • Structural Analogues : Compare with derivatives lacking methoxy groups to isolate electronic vs. steric effects .

Q. How do solvent polarity and temperature affect reaction outcomes in large-scale synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility but may cause side reactions (e.g., methoxy group oxidation). Dichloromethane minimizes side reactions but reduces yield due to poor intermediate solubility.
  • Temperature : Reflux (80–100°C) accelerates coupling steps but increases epimerization risk in the piperidine ring. Controlled microwave-assisted synthesis (50°C, 150 W) balances speed and stereochemical integrity .

Q. What are the challenges in crystallizing this compound for structural analysis?

The compound’s flexibility (rotatable bonds in piperazine and methanone bridge) complicates crystallization. Strategies include:

  • Co-crystallization : Add small-molecule co-formers (e.g., tartaric acid) to stabilize lattice packing.
  • Cryo-Crystallography : Use synchrotron radiation at 100 K to capture high-resolution data before solvent evaporation disrupts crystal structure .

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